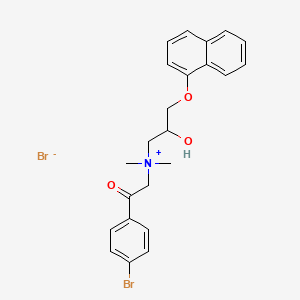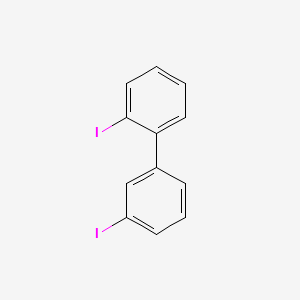
Benzoic acid;chromium;pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;chromium;pyridine-2-carboxylic acid is a coordination compound that combines benzoic acid, chromium, and pyridine-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;chromium;pyridine-2-carboxylic acid typically involves the reaction of benzoic acid, chromium salts, and pyridine-2-carboxylic acid under controlled conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures . This method provides moderate to excellent yields and high purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;chromium;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of halogens.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Catalysts: TiCl4, boronic acids
Major Products
The major products formed from these reactions include various carboxylic acids, amides, and substituted aromatic compounds.
Scientific Research Applications
Benzoic acid;chromium;pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of amides and esters.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid;chromium;pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chromium center can undergo redox reactions, influencing the activity of various biological pathways. The coordination of benzoic acid and pyridine-2-carboxylic acid to chromium can modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Chromium complexes: Various chromium coordination compounds with different ligands.
Pyridine-2-carboxylic acid: A pyridine derivative with potential biological activity.
Uniqueness
Benzoic acid;chromium;pyridine-2-carboxylic acid is unique due to its combination of three distinct components, each contributing to its overall chemical and biological properties. The presence of chromium adds redox activity, while benzoic acid and pyridine-2-carboxylic acid provide aromatic stability and potential biological interactions .
Properties
Molecular Formula |
C20H17CrNO6 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
benzoic acid;chromium;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C7H6O2.C6H5NO2.Cr/c2*8-7(9)6-4-2-1-3-5-6;8-6(9)5-3-1-2-4-7-5;/h2*1-5H,(H,8,9);1-4H,(H,8,9); |
InChI Key |
JLVZCMYGBCGBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
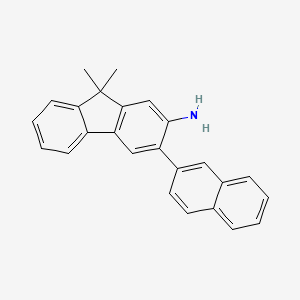

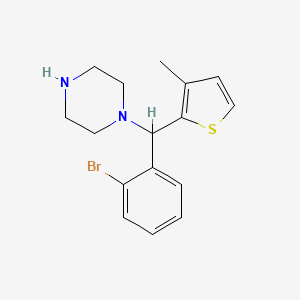
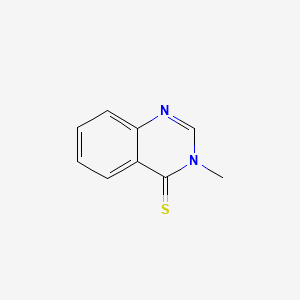
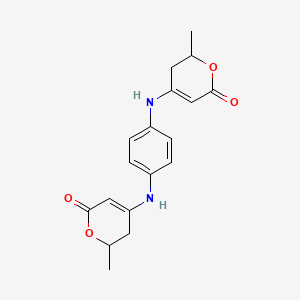
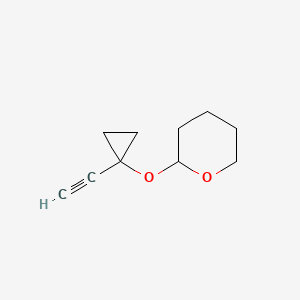
![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)
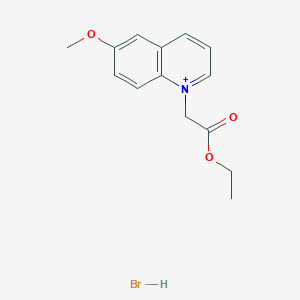
![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)

